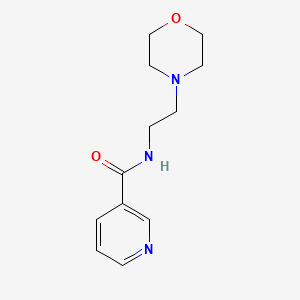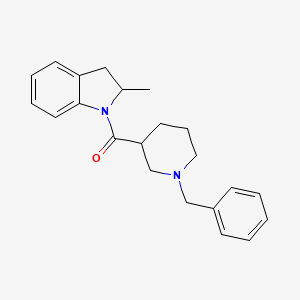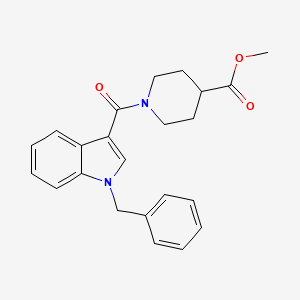
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea, also known as THN-α or 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid ethyl ester, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic properties. This molecule is a derivative of β-carbolines, which are naturally occurring alkaloids found in plants and animals. THN-α has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα is not fully understood, but it is thought to involve several pathways in the brain. 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes that protect cells from oxidative stress. Additionally, 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and GABA, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been shown to have several biochemical and physiological effects in the body. Studies have shown that 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα can increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been shown to increase the levels of BDNF, which promotes the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has several advantages for lab experiments, including its neuroprotective and anti-inflammatory properties, which make it a useful tool for studying neurological disorders. However, 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα is difficult and time-consuming to synthesize, making it challenging to produce in large quantities for experiments.
Future Directions
There are several future directions for research on 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα. One area of interest is the development of novel synthetic methods to produce 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα more efficiently and in larger quantities. Another area of interest is the investigation of 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα's potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα and its effects on neurotransmitter systems in the brain.
Synthesis Methods
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα can be synthesized using a multistep process starting from tryptophan, an amino acid found in many proteins. The synthesis involves several chemical reactions, including condensation, reduction, and cyclization, to produce the final product. The process is time-consuming and requires specialized equipment and expertise, making it challenging to produce 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα in large quantities.
Scientific Research Applications
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Studies have shown that 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα can protect neurons from oxidative stress, reduce inflammation, and improve cognitive function in animal models of these diseases. Additionally, 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been shown to have anti-anxiety and anti-depressant effects, making it a potential treatment for mood disorders.
properties
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(9-10-17)14(18)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,17H,2-3,5,7,9-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINLMXPHIOYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)NC1=CC=CC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)

![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)

![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)
![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)
![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)

![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)
![N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7563197.png)
![N-[2-[benzyl(methyl)amino]ethyl]-4-chlorobenzamide](/img/structure/B7563198.png)